1-([1,1'-Biphenyl]-4-yl)-5-(4-methylphenyl)penta-1,4-dien-3-one
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Overview
Description
1-([1,1’-Biphenyl]-4-yl)-5-(4-methylphenyl)penta-1,4-dien-3-one is an organic compound that features a biphenyl group and a penta-1,4-dien-3-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-yl)-5-(4-methylphenyl)penta-1,4-dien-3-one typically involves the reaction of 4-bromobiphenyl with 4-methylbenzaldehyde under basic conditions to form the corresponding chalcone. This reaction is usually carried out in the presence of a base such as potassium hydroxide in ethanol at room temperature. The resulting chalcone is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired penta-1,4-dien-3-one compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-4-yl)-5-(4-methylphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding diketone.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon to yield the corresponding saturated ketone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of saturated ketones.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yl)-5-(4-methylphenyl)penta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-5-(4-methylphenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-([1,1’-Biphenyl]-4-yl)-2-phenylethanone: A related compound with a similar biphenyl structure but differing in the ketone moiety.
1-([1,1’-Biphenyl]-4-yl)-3-phenylprop-2-en-1-one: Another related compound with a similar biphenyl structure but differing in the enone moiety.
Uniqueness
1-([1,1’-Biphenyl]-4-yl)-5-(4-methylphenyl)penta-1,4-dien-3-one is unique due to its specific combination of biphenyl and penta-1,4-dien-3-one moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the fields of materials science and medicinal chemistry.
Properties
CAS No. |
62643-59-8 |
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Molecular Formula |
C24H20O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-5-(4-phenylphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C24H20O/c1-19-7-9-20(10-8-19)13-17-24(25)18-14-21-11-15-23(16-12-21)22-5-3-2-4-6-22/h2-18H,1H3 |
InChI Key |
POVHUHPMKGQUGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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